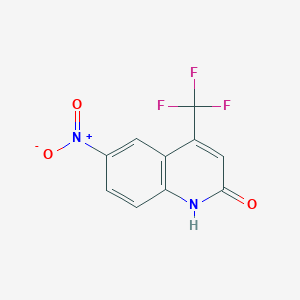

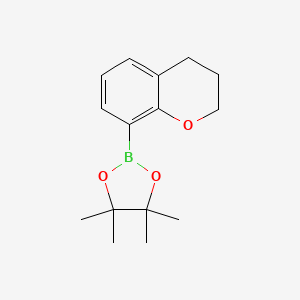

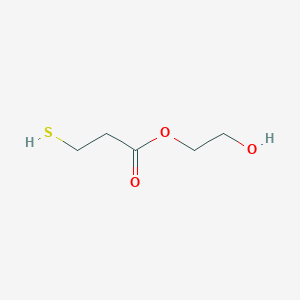

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Descripción general

Descripción

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, also known as 2C-TMP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid that is insoluble in water. 2C-TMP has a wide range of applications in scientific research, including its use in the synthesis of biologically active compounds, as a catalyst for chemical reactions, and as a reagent for the detection of biological molecules.

Aplicaciones Científicas De Investigación

Antiallergic Activity

A study by Lesher, Singh, & Mielens (1982) found that certain pyrimidine derivatives, including those related to 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, displayed potential antiallergic activity as indicated by a rat passive cutaneous anaphylaxis screen.

Antitumor Activities

Raić-Malić et al. (2000) reported that specific pyrimidine derivatives showed significant antitumor activities against various cancer cell lines, including leukemia and mammary carcinoma (Raić-Malić et al., 2000).

Antioxidant Properties

A study by Rani et al. (2012) investigated the antioxidant properties of pyrimidine derivatives. They found that these compounds exhibited promising antioxidant activity, which was influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol.

Antibacterial Agents

Research by Dave & Shah (2002) involved the synthesis of novel pyrimidine derivatives with potential as antibacterial agents.

Dihydrofolate Reductase Inhibition

A study by Grivsky et al. (1980) found that certain pyrimidine derivatives acted as potent inhibitors of mammalian dihydrofolate reductase, showing activity against carcinosarcoma in rats.

Antiviral Properties

Munier-Lehmann et al. (2015) discovered that a series of pyrimidine derivatives exhibited notable antiviral properties, particularly against measles virus (Munier-Lehmann et al., 2015).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is used as a reagent in various chemical reactions. It is particularly useful in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets (other reactants) to form new carbon-carbon bonds. The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

It’s known that the compound plays a significant role in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include homologations, conjunctive cross couplings, and radical-polar crossover reactions .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of bioavailability .

Result of Action

The result of the compound’s action is the formation of new chemical bonds and functional groups. This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Therefore, it’s typically handled and stored under conditions that minimize exposure to these elements .

Propiedades

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSUAGFVCYBRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590530 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

CAS RN |

1310404-27-3 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

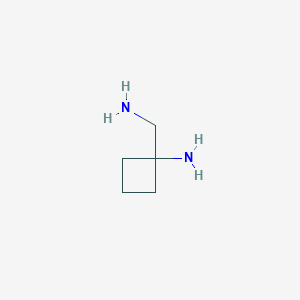

![N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1602466.png)

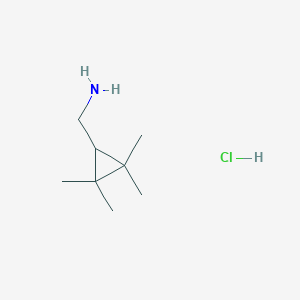

![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)

![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)

![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)